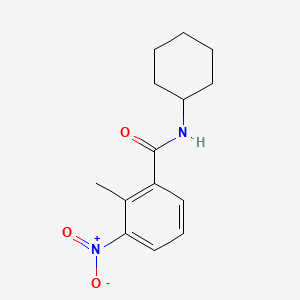
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide, also known as CCMB or CC4, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is commonly used as a tool compound to study the biological effects of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide involves the inhibition of the enzymatic activity of its target proteins. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic reaction. The inhibition of these enzymes has been shown to have various biological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been shown to have neuroprotective effects by inhibiting the activity of enzymes that are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and has been shown to have various biological effects. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide also has some limitations. It has been shown to have off-target effects on some enzymes, which may limit its specificity. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide may not be suitable for use in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide in scientific research. One possible direction is the development of more potent and selective inhibitors of the enzymes targeted by 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide could be used in combination with other compounds to enhance its biological effects. Another possible direction is the use of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide in drug discovery and development. The inhibition of the enzymes targeted by 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide may provide a new avenue for the development of drugs for various diseases. Finally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide could be used to study the role of these enzymes in various biological processes, which could lead to a better understanding of the mechanisms underlying these processes.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide involves the reaction of 4-chloroaniline with 2-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been extensively used in scientific research as a tool compound to study the biological effects of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes such as human kynurenine aminotransferase II (KAT II), human nicotinamide N-methyltransferase (NNMT), and human histone deacetylase 6 (HDAC6). 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has also been used to study the role of these enzymes in various biological processes such as cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-7-12(13(16)8-9)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYTKJIVSMINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)



![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)



